3,5-Difluoro-4-(4-methylpiperazin-1-yl)aniline
CAS No.:
Cat. No.: VC13387578
Molecular Formula: C11H15F2N3
Molecular Weight: 227.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H15F2N3 |
|---|---|
| Molecular Weight | 227.25 g/mol |
| IUPAC Name | 3,5-difluoro-4-(4-methylpiperazin-1-yl)aniline |
| Standard InChI | InChI=1S/C11H15F2N3/c1-15-2-4-16(5-3-15)11-9(12)6-8(14)7-10(11)13/h6-7H,2-5,14H2,1H3 |
| Standard InChI Key | OTWTUKZGALAOGB-UHFFFAOYSA-N |
| SMILES | CN1CCN(CC1)C2=C(C=C(C=C2F)N)F |
| Canonical SMILES | CN1CCN(CC1)C2=C(C=C(C=C2F)N)F |
Introduction
Structural Characteristics and Nomenclature
Core Architecture
The molecule consists of an aniline backbone (C₆H₅NH₂) modified at the para position by a 4-methylpiperazine group and at the meta positions by fluorine atoms. This substitution pattern creates a sterically congested aromatic system with enhanced electronic asymmetry due to the electron-withdrawing fluorine atoms and the electron-donating piperazine group .
IUPAC Name and Stereochemistry
The systematic IUPAC name, 3,5-difluoro-4-(4-methylpiperazin-1-yl)aniline, reflects the positions of substituents on the benzene ring. Piperazine adopts a chair conformation, with the methyl group occupying an equatorial position to minimize steric strain .
Molecular Formula and Weight
Synthetic Pathways and Optimization
Key Intermediate: 4-(4-Methylpiperazin-1-yl)aniline
The synthesis of piperazine-substituted anilines typically begins with nucleophilic aromatic substitution. For example, 4-(4-methylpiperazin-1-yl)phenylamine (CAS 16153-81-4) is synthesized via hydrogenation of nitro precursors using palladium catalysts :
Reaction Scheme:
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Nitration: 1-Bromo-4-nitrobenzene + N-methylpiperazine → 1-Methyl-4-(4-nitrophenyl)piperazine.
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Reduction: Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine .
Conditions:
Fluorination Strategies
Introducing fluorine atoms at the 3,5-positions requires careful regioselective control. Potential methods include:
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Electrophilic fluorination using Selectfluor® under acidic conditions.
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Halogen exchange (Halex reaction) on dichloro precursors with KF in polar aprotic solvents.
Physicochemical Properties
Solubility and Partitioning
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Log P (octanol-water): Predicted consensus value of 1.06, indicating moderate lipophilicity .
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Aqueous solubility: Estimated 1.18–6.66 mg/mL across computational models (ESOL, Ali, SILICOS-IT) .
Spectroscopic Profiles
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